![molecular formula C15H17NO2 B2738890 N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide CAS No. 2411315-15-4](/img/structure/B2738890.png)
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide, also known as DBY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBY is a synthetic compound that is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects in laboratory experiments. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide in laboratory experiments is its synthetic nature, which allows for precise control over the compound's properties. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is relatively stable and easy to handle compared to other compounds used in scientific research. However, one limitation of using N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
将来の方向性
There are many potential future directions for research involving N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide. One area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide could be further studied for its antimicrobial properties and potential use as a new antibiotic. Finally, the mechanism of action of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide could be further investigated to better understand how it works and potentially identify new targets for drug development.
合成法
The synthesis of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide involves the reaction of 3,4-dihydro-1H-isochromen-1-amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with but-2-ynoic acid to form N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide.
科学的研究の応用
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-15(17)16-10-8-14-13-7-4-3-6-12(13)9-11-18-14/h3-4,6-7,14H,8-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVAALGRRCTECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


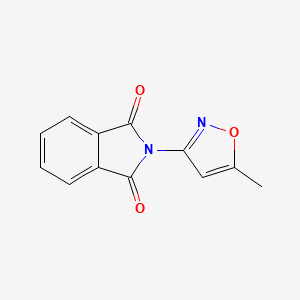
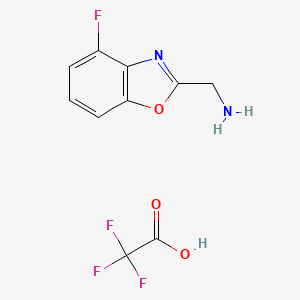
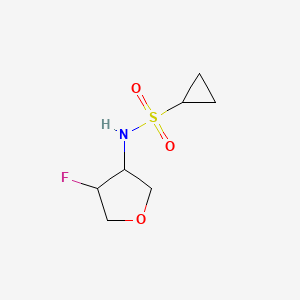
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)
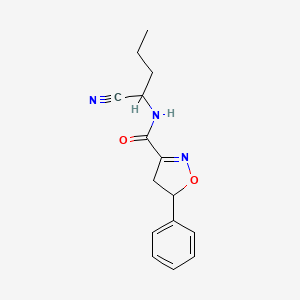
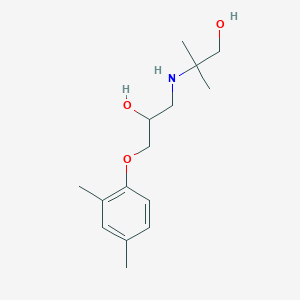
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2738818.png)
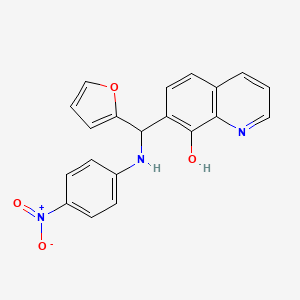
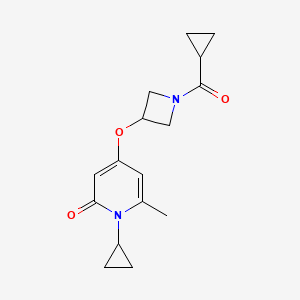
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)


